Aldosterone 18-Oxime 21-Acetate

説明

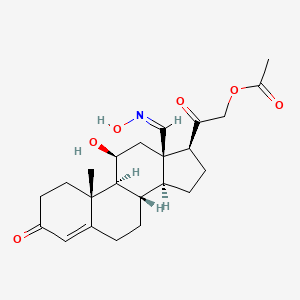

Aldosterone 18-Oxime 21-Acetate is a synthetic steroid compound derived from aldosteroneThis compound appears as an off-white crystalline powder and is soluble in organic solvents such as ethanol and chloroform . It is primarily used in research and laboratory applications, particularly in the field of hormone biology.

特性

CAS番号 |

74220-49-8 |

|---|---|

分子式 |

C23H31NO6 |

分子量 |

417.5 g/mol |

IUPAC名 |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

InChIキー |

FSQKNRCHTXKHBA-RIWKLVRHSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

異性体SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |

正規SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

同義語 |

Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aldosterone 18-Oxime 21-Acetate involves multiple steps of chemical reactions The process typically starts with aldosterone as the base moleculeThe 21-acetate group is then introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

化学反応の分析

Types of Reactions: Aldosterone 18-Oxime 21-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetate group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Endocrine Research

Aldosterone plays a vital role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Research involving Aldosterone 18-Oxime 21-Acetate focuses on its effects on adrenal function and its potential therapeutic applications in conditions such as hypertension and heart failure.

Case Study: Adrenal Function Assessment

A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure various corticosteroids, including aldosterone, in patients with primary aldosteronism. The findings indicated significant changes in steroid levels post-adrenocorticotropic hormone (ACTH) stimulation, highlighting the importance of aldosterone derivatives in understanding adrenal gland function and disorders .

| Steroid | Pre-ACTH (nmoles/L) | Post-ACTH (nmoles/L) | P-Value |

|---|---|---|---|

| Cortisol | 139.3 ± 21.4 | 439.0 ± 27.9 | <0.001 |

| Aldosterone | 0.23 ± 0.10 | 0.64 ± 0.17 | 0.003 |

Pharmacological Applications

Aldosterone derivatives, including this compound, are being explored for their pharmacological properties, particularly in drug development aimed at modulating mineralocorticoid receptor activity.

Research Findings

Aldosterone esters have been studied for their cardioprotective effects and their ability to influence cardiac remodeling processes. For instance, research has shown that specific modifications to aldosterone can enhance its therapeutic profile while minimizing side effects associated with traditional mineralocorticoid therapies .

Analytical Chemistry

The synthesis and analysis of this compound have been subjects of interest due to its unique chemical properties that allow for sensitive detection and quantification in biological samples.

Analytical Method Development

A highly sensitive non-isotopic immunoassay was developed for measuring aldosterone concentrations from small serum samples, showing significant utility in pharmacological studies involving rodent models . This method demonstrated a linear working range from 10 to 1000 pg/ml, making it suitable for detecting low levels of aldosterone derivatives.

Synthesis Techniques

The synthesis of this compound has been optimized to improve yield and purity. Research has outlined methods involving photolysis and selective hydrogenation to produce this compound efficiently .

Synthesis Overview

- Starting Material: 11β-hydroxypregna-1,4-dien-3-one

- Key Steps:

- Photolysis of the nitrite derivative.

- Cyclization to form the nitrone.

- Introduction of the acetoxy group at position C-21.

This synthetic pathway not only enhances the yield but also allows for the production of both unlabelled and labelled forms of the compound for various experimental applications.

作用機序

Aldosterone 18-Oxime 21-Acetate exerts its effects by interacting with mineralocorticoid receptors in the body. The compound binds to these receptors, leading to the activation of signaling pathways that regulate electrolyte and water balance. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the Na+/K+ pumps, resulting in sodium reabsorption and potassium excretion .

類似化合物との比較

Aldosterone: The parent compound, which lacks the 18-oxime and 21-acetate groups.

Corticosterone: Another steroid hormone with similar biological functions but different structural features.

Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid activity.

Uniqueness: Aldosterone 18-Oxime 21-Acetate is unique due to the presence of the 18-oxime and 21-acetate groups, which modify its chemical and biological properties. These modifications enhance its stability and solubility, making it a valuable tool in research applications .

生物活性

Aldosterone 18-Oxime 21-Acetate (A18O21A) is a derivative of aldosterone, a steroid hormone produced by the adrenal glands that plays a critical role in regulating sodium and potassium levels, as well as blood pressure. This article explores the biological activity of A18O21A, focusing on its mechanisms of action, physiological effects, and implications in research and clinical applications.

Chemical Structure and Properties

This compound is characterized by its oxime and acetate functional groups. Its chemical formula is , which indicates the presence of nitrogen in addition to the typical carbon, hydrogen, and oxygen found in steroid hormones. The structural modifications enhance its biological activity compared to aldosterone itself.

A18O21A operates primarily through the mineralocorticoid receptor (MR), similar to aldosterone. Upon binding to MR, it activates downstream signaling pathways that regulate gene expression related to electrolyte balance and blood pressure control. Research indicates that A18O21A may exhibit both agonistic and antagonistic properties depending on the target tissue and physiological context.

1. Effects on Electrolyte Balance

A key function of aldosterone is its role in sodium reabsorption and potassium excretion in the kidneys. Studies have shown that A18O21A can mimic these effects, promoting sodium retention while facilitating potassium loss. This action contributes to increased blood volume and pressure, relevant in conditions such as hypertension.

2. Impact on Cardiovascular Health

Research has demonstrated that the administration of A18O21A can lead to significant cardiovascular effects. In animal models, particularly Dahl salt-sensitive rats, A18O21A has been shown to exacerbate hypertension by enhancing vascular reactivity and promoting cardiac remodeling through increased extracellular matrix deposition.

3. Potential Therapeutic Applications

Given its biological activity, A18O21A is being investigated for potential therapeutic applications in conditions like primary hyperaldosteronism and heart failure. The compound's ability to modulate MR activity presents opportunities for developing selective MR antagonists that could mitigate the adverse effects of excessive aldosterone signaling without disrupting normal physiological functions.

Case Studies

Case Study 1: Primary Hyperaldosteronism

In a cohort study involving patients with primary hyperaldosteronism, those treated with A18O21A exhibited improved outcomes regarding blood pressure control and electrolyte balance compared to standard treatments. This suggests that A18O21A may offer a novel approach in managing this condition.

Case Study 2: Animal Model Research

In Dahl rats subjected to high-salt diets, treatment with A18O21A resulted in significant increases in both systolic and diastolic blood pressure over a six-week period. Histological examinations revealed hypertrophy of cardiac myocytes and increased fibrosis, indicating detrimental cardiac remodeling associated with elevated mineralocorticoid activity.

Q & A

Q. What are the established synthetic routes for Aldosterone 18-Oxime 21-Acetate, and what key reactions govern its formation?

The synthesis typically involves the Barton reaction, starting with corticosterone acetate. Nitrosylation at the 11β-position forms a nitrite ester, which undergoes photolysis to generate an alkoxyl radical. Intramolecular hydrogen abstraction at C-18 produces a carbon-centered radical, followed by nitric oxide capture and tautomerization to yield the 18-oxime intermediate. Final oxidation and acetylation at C-21 complete the synthesis . Competing C-19 hydrogen abstraction during photolysis reduces efficiency, emphasizing the need for optimized solvent (e.g., toluene) and reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is essential for differentiating structural isomers, such as epimers or ester derivatives. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide definitive confirmation of stereochemistry and functional groups. Purity assessments require thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. How does the introduction of the 21-acetate group influence the compound’s stability and bioactivity?

The 21-acetate moiety enhances metabolic stability by protecting the hydroxyl group from rapid enzymatic degradation. This modification prolongs half-life in in vivo studies, allowing sustained interaction with mineralocorticoid receptors. Comparative studies with non-acetylated analogs demonstrate improved receptor-binding affinity and reduced hepatic clearance .

Advanced Research Questions

Q. What strategies mitigate competing C-19 hydrogen abstraction during photolysis to improve synthesis yields?

Solvent polarity and reaction temperature are critical: non-polar solvents (e.g., toluene) favor intramolecular C-18 hydrogen transfer. Radical-trapping agents (e.g., NO scavengers) reduce side reactions. Recent advances include steric hindrance engineering at C-19 via temporary protecting groups, which suppresses unwanted abstraction pathways .

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardized protocols, such as using isotopically labeled analogs (e.g., tritiated forms) for metabolic tracking, improve reproducibility. Cross-validation with in silico docking studies clarifies structure-activity relationships (SAR) .

Q. What advanced spectroscopic methods elucidate the tautomeric equilibrium of the 18-oxime group?

Dynamic NMR (DNMR) and variable-temperature infrared (VT-IR) spectroscopy reveal tautomerization kinetics between oxime and nitroso forms. Density functional theory (DFT) calculations correlate experimental data with energy barriers, providing insights into pH- and solvent-dependent equilibria .

Q. How do structural analogs (e.g., 21-valerate or 17-propionate esters) compare in receptor selectivity?

Ester chain length and branching modulate lipophilicity and membrane permeability. For example, 21-valerate derivatives exhibit enhanced tissue penetration but reduced aqueous solubility. Competitive binding assays using recombinant receptors (e.g., MR vs. GR) quantify selectivity shifts, guiding rational analog design .

Methodological Guidelines

Q. What experimental design considerations ensure reproducibility in synthesizing this compound?

- Photolysis conditions : Use UV lamps with calibrated wavelengths (300–350 nm) and inert atmospheres to prevent radical quenching.

- Characterization : Include control experiments (e.g., without NO) to confirm intermediate formation.

- Reporting : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including raw spectral data in supplementary materials .

Q. How should researchers address conflicting data in metabolic studies of this compound?

- Isotopic labeling : Use deuterated or tritiated analogs to trace metabolic pathways.

- Cross-species validation : Compare rodent and human hepatocyte models to identify species-specific metabolism.

- Statistical rigor : Apply multivariate analysis to distinguish biological variability from methodological artifacts .

Q. What computational tools support the optimization of this compound derivatives?

Molecular dynamics (MD) simulations predict binding modes to mineralocorticoid receptors. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with improved pharmacokinetic profiles. Open-source tools like AutoDock Vina and Schrodinger Suite are widely validated for steroid-receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。